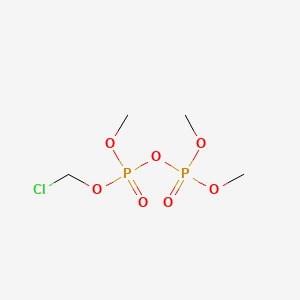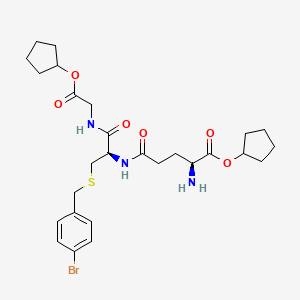
Quazodine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Quazodine can be synthesized through a copper-catalyzed oxidative amination of 2’-aminoarylketones with methanol as a carbon source and ammonium acetate as an amine source . The reaction conditions are straightforward and highly atom-economic, delivering the corresponding quinazolines in high yields with wide functional group tolerance .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes, with optimization for large-scale production. The reaction conditions are maintained to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Quazodine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: The compound can be reduced to form different quinazoline analogs.
Substitution: this compound can undergo substitution reactions, particularly at the ethyl and methoxy groups, to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions
Major Products: The major products formed from these reactions include various quinazoline derivatives with potential pharmacological activities .
Scientific Research Applications
Quazodine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of phosphodiesterase inhibition and quinazoline chemistry.
Biology: Investigated for its effects on smooth muscle relaxation and cardiac stimulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Quazodine exerts its effects primarily through the inhibition of phosphodiesterase, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP) . By inhibiting phosphodiesterase, this compound increases the levels of cAMP, leading to relaxation of smooth muscles, bronchodilation, and vasodilation . The compound also enhances cardiac contractility by increasing intracellular calcium levels .
Comparison with Similar Compounds
Theophylline: A methylxanthine derivative with similar phosphodiesterase inhibitory activity.
Quinidine: An antiarrhythmic agent with structural similarities to quazodine
Caffeine: Another methylxanthine with bronchodilator and cardiac stimulant properties.
Uniqueness of this compound: this compound is unique due to its potent phosphodiesterase inhibitory activity, which is up to 18 times greater than that of theophylline . Additionally, its ability to induce relaxation in both vascular and extravascular smooth muscle preparations sets it apart from other similar compounds .
Properties
CAS No. |
4015-32-1 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-ethyl-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C12H14N2O2/c1-4-9-8-5-11(15-2)12(16-3)6-10(8)14-7-13-9/h5-7H,4H2,1-3H3 |
InChI Key |
STAYVYIMUXVGBN-UHFFFAOYSA-N |
SMILES |
CCC1=NC=NC2=CC(=C(C=C21)OC)OC |
Canonical SMILES |
CCC1=NC=NC2=CC(=C(C=C21)OC)OC |
Appearance |
Solid powder |
| 4015-32-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MJ-1988 quazodine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)
![2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide](/img/structure/B1678570.png)
